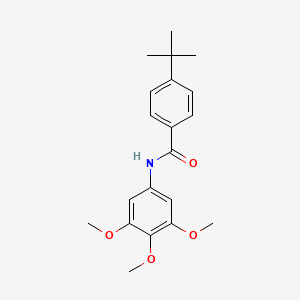![molecular formula C18H20N2O3 B5177922 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B5177922.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethylphenyl)urea, commonly known as EMB-124, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. EMB-124 is a urea-based compound that has a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The mechanism of action of EMB-124 is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. In cancer cells, EMB-124 has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, EMB-124 has been shown to inhibit the activity of various receptors involved in inflammation, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
EMB-124 has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, EMB-124 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, EMB-124 has been shown to reduce the expression of various inflammatory cytokines, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
EMB-124 has several advantages for lab experiments, including its high yield and purity, making it more accessible for various applications. Additionally, EMB-124 has a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and potential applications. However, EMB-124 also has some limitations, including its potential toxicity and limited solubility in water, making it challenging to use in some applications.
Zukünftige Richtungen
There are several future directions for the study of EMB-124, including its potential applications in medicine, agriculture, and industry. In medicine, future studies could focus on the optimization of EMB-124 as an anticancer and anti-inflammatory agent, including the development of more potent and selective analogs. In agriculture, future studies could focus on the optimization of EMB-124 as a herbicide and fungicide, including the development of more environmentally friendly formulations. In industry, future studies could focus on the optimization of EMB-124 as a polymer and lubricant additive, including the development of more efficient and cost-effective production methods. Overall, the study of EMB-124 has the potential to lead to significant advancements in various fields, making it an exciting area of research for scientists.
Synthesemethoden
EMB-124 can be synthesized using various methods, including the reaction of 2-ethylphenyl isocyanate with 1-(1,3-benzodioxol-5-yl)ethanamine in the presence of a suitable catalyst. The reaction yields EMB-124 as a white crystalline solid with a high yield and purity. The synthesis of EMB-124 has been optimized to improve its yield and purity, making it more accessible for various applications.
Wissenschaftliche Forschungsanwendungen
EMB-124 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EMB-124 has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMB-124 has been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
In agriculture, EMB-124 has been studied for its potential as a herbicide, with studies demonstrating its ability to inhibit the growth of various weed species. Additionally, EMB-124 has been studied for its potential as a fungicide, with studies demonstrating its ability to inhibit the growth of various fungal species.
In industry, EMB-124 has been studied for its potential as a polymer additive, with studies demonstrating its ability to improve the mechanical properties of various polymers. Additionally, EMB-124 has been studied for its potential as a lubricant additive, with studies demonstrating its ability to improve the lubricating properties of various oils.
Eigenschaften
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-6-4-5-7-15(13)20-18(21)19-12(2)14-8-9-16-17(10-14)23-11-22-16/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUDILUHTONWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(C)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
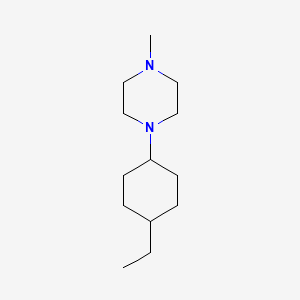
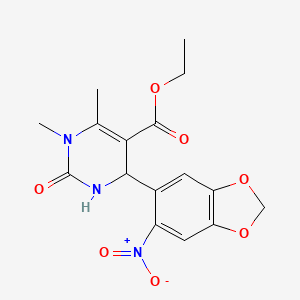
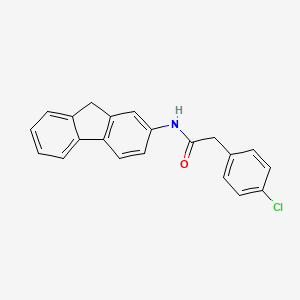

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5177886.png)
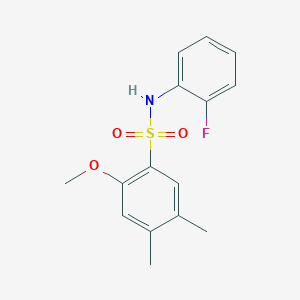


![N-[2-(2-naphthyloxy)ethyl]-1-butanamine oxalate](/img/structure/B5177918.png)
![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B5177938.png)
